molecular formula C9H17N5O3 B1394288 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate CAS No. 1234850-86-2

5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate

Cat. No. B1394288
M. Wt: 243.26 g/mol
InChI Key: SCJMYJGORWCOSX-UHFFFAOYSA-N
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Description

The compound “5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted at the 5-position with a 2-cyclopentylethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring and the 2-cyclopentylethyl substituent . The cyclopentyl group is a five-membered ring, which could introduce some strain into the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the 2-cyclopentylethyl group . The triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-triazole ring could potentially influence its polarity, solubility, and stability .

Scientific Research Applications

Energetic Material Synthesis

5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate and its derivatives are extensively used in the synthesis of energetic materials. For instance, the synthesis of various energetic salts has been explored, focusing on their high heat of detonation and stability. These energetic salts have been compared with RDX, a known explosive, for their detonation performances and heat of detonation data, demonstrating their potential as high-performance energetic materials (Cao et al., 2020).

Coordination Chemistry

The compound plays a significant role in coordination chemistry, particularly in forming complexes with transition metals. Research has shown that these complexes exhibit unique structural and bonding properties. For example, bis bidentate complexes with divalent ions like Co and Ni have been crystallized, revealing insights into the coordination geometries and bonding characteristics of such complexes (Menzies & Squattrito, 2001).

Synthesis of Nitrogen-Rich Compounds

5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate derivatives are pivotal in synthesizing nitrogen-rich compounds. These compounds are crucial for applications requiring high energy and stability, such as gas generators and explosives. The synthesis process often involves exploring the effects of different substituents on the physicochemical properties of the resulting compounds (Srinivas, Ghule, & Muralidharan, 2014).

Photophysical Properties

Recent studies have focused on the photophysical properties of fully substituted 1H-1,2,4-triazol-3-amines, including those derived from 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate. These studies are relevant in the fields of organic and medicinal chemistry, as well as in the development of optical materials (Guo et al., 2021).

Antimicrobial Applications

Compounds derived from 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate have been evaluated for their antimicrobial properties. These compounds have shown inhibitory effects against various pathogenic bacteria and fungi, indicating potential as antimicrobial agents (Beyzaei, Khosravi, Aryan, & Ghasemi, 2019).

Future Directions

The study of triazole derivatives is a vibrant field due to their wide range of biological activities . Future research could explore the synthesis, characterization, and biological evaluation of this compound and related derivatives.

properties

IUPAC Name

5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.HNO3/c10-9-11-8(12-13-9)6-5-7-3-1-2-4-7;2-1(3)4/h7H,1-6H2,(H3,10,11,12,13);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJMYJGORWCOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC2=NC(=NN2)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate
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5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate
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5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate
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5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate
Reactant of Route 5
5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate
Reactant of Route 6
5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate

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